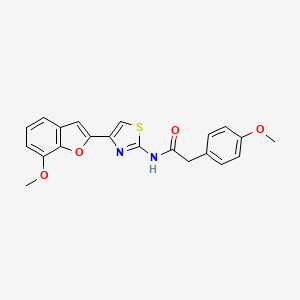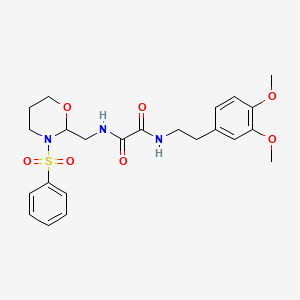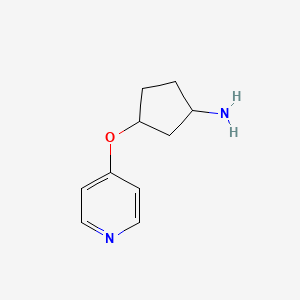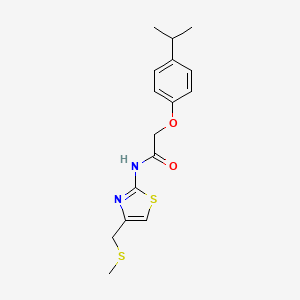![molecular formula C18H17N3O3 B2978282 5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-00-6](/img/structure/B2978282.png)
5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, also known as MPMDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, which makes it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Biomimetic Syntheses of Polyketide Aromatics Methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones, which are structurally similar to the chemical , have been used in biomimetic syntheses to create polyketide aromatic systems. This demonstrates the compound's potential utility in synthetic organic chemistry, particularly in creating complex aromatic structures (Griffin, Leeper, & Staunton, 1984).
Annular Tautomerism Studies The study of NH-pyrazoles, compounds related to 5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, revealed insights into annular tautomerism. This research is significant in understanding the structural and chemical properties of pyrazole-based compounds, which could have implications in designing drugs and materials (Cornago et al., 2009).
Renewable PET Production In a study on the production of biobased terephthalic acid precursors, a related compound, methyl 5-(methoxymethyl)-furan-2-carboxylate, was used. This research indicates the potential application of the chemical in sustainable material production, specifically in creating renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-4-[(4-phenoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-12-17-16(18(22)21-20-17)11-19-13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTLUBOZDNZMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)
![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2978201.png)


![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B2978205.png)
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4-methylsulfonyl-1,3-benzothiazole](/img/structure/B2978206.png)

![N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2978208.png)

![3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978212.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2978215.png)


![1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2978220.png)